Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrocyclohexene ring. The molecule is further functionalized with a benzenesulfonamido-substituted quinoxaline moiety at the 2-position and an ethyl ester group at the 3-position. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by coupling with a quinoxaline derivative (Scheme-I, ).
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-25(30)21-17-12-6-9-15-20(17)34-24(21)28-22-23(27-19-14-8-7-13-18(19)26-22)29-35(31,32)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
SIDHJENLZQHHET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Ring Formation
The quinoxaline scaffold is synthesized via condensation of o-phenylenediamine with glyoxal derivatives. Heterogeneous catalysts, such as molybdophosphovanadates supported on alumina, enhance reaction efficiency under ambient conditions. For example:
Introduction of 3-Benzenesulfonamido Group
The 3-position of quinoxaline is functionalized via sulfonylation of a pre-installed amino group. This involves:
-
Nitration : Selective nitration at position 3 using mixed acid (HNO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce nitro to amine.
-
Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine or triethylamine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | 60–70% |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 85–90% |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM, 0°C→RT | 75–80% |
Amination at Position 2
A halogenation-amination sequence is employed to introduce the amino group at position 2:
-
Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene at 85°C.
-
Amination : Displacement of bromide with aqueous ammonia or amines.
| Reaction | Conditions | Yield |
|---|---|---|
| Bromination | NBS (1.5 eq), BPO, ClPh, 85°C, 2 h | 93% |
| Amination | NH₃ (aq), THF, 25°C, 12 h | 80–85% |
Coupling of Tetrahydrobenzothiophene and Quinoxaline Moieties
The final step involves coupling Intermediate A with the functionalized quinoxaline derivative. Two approaches are viable:
Nucleophilic Aromatic Substitution
The 2-amino group of the tetrahydrobenzothiophene displaces a halogen (X = Br, Cl) at position 2 of the quinoxaline:
| Parameter | Detail | Source |
|---|---|---|
| Solvent | DMF or DMSO | – |
| Base | K₂CO₃ or Et₃N | – |
| Temperature | 80–100°C | – |
| Yield | 65–75% | – |
Reductive Amination
A Schiff base forms between the amines, followed by reduction with NaBH₃CN:
| Condition | Value | Source |
|---|---|---|
| Coupling Agent | Glutaraldehyde or formaldehyde | – |
| Reducing Agent | NaBH₃CN, MeOH, 0°C→RT | – |
| Yield | 70–78% | – |
Optimization and Challenges
Regioselectivity in Quinoxaline Functionalization
Positional selectivity during nitration and sulfonylation is critical. Electron-donating groups on o-phenylenediamine precursors improve 3-substitution.
Stability of Intermediates
The tetrahydrobenzothiophene ester (Intermediate A) is prone to hydrolysis under alkaline conditions. Storage at 4°C in inert atmosphere is recommended.
Coupling Efficiency
The nucleophilic substitution route requires anhydrous conditions to prevent hydrolysis of the ethyl ester. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve interfacial reactions.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The benzenesulfonamide group enhances the compound’s ability to bind to proteins and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the title compound with structurally analogous benzothiophene derivatives, focusing on substituents, molecular properties, and functional attributes.
Structural Features and Substituent Diversity
Title Compound
- Core Structure : 4,5,6,7-Tetrahydro-1-benzothiophene.
- Substituents: Position 2: [[3-(Benzenesulfonamido)quinoxalin-2-yl]amino group. Position 3: Ethyl carboxylate.
- Key Functional Groups: Sulfonamide, quinoxaline, ester.
- Molecular Formula: Not explicitly provided in evidence but inferred as C₃₀H₂₉N₅O₄S₂ (approximate).
Analog 1 : Ethyl 2-{[3-(Anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 329195-00-8)
- Core Structure : Similar tetrahydrobenzothiophene.
- Substituents: Position 2: Chromene-ylidene group with anilinocarbonyl.
- Key Functional Groups : Chromene, carbamoyl, ester.
- Molecular Formula : C₂₈H₂₅N₃O₄S .
Analog 2 : Ethyl 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 304685-82-3)
- Core Structure : Tetrahydrobenzothiophene.
- Substituents :
- Position 2 : 3-Methoxybenzamido group.
- Key Functional Groups : Methoxybenzamide, ester.
- Molecular Formula: C₁₉H₂₁NO₄S .
Analog 3 : Ethyl 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 352678-96-7)
- Core Structure : Hexahydrocycloocta[b]thiophene (larger 8-membered ring).
- Substituents: Position 2: 2-Methoxybenzoylamino.
- Key Functional Groups : Methoxybenzoyl, ester.
- Molecular Formula: C₂₁H₂₅NO₄S .
Analog 4 : Ethyl 2-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Properties and Physicochemical Data
Key Observations :
Reactivity Trends :
- The benzenesulfonamido group in the title compound may enhance hydrogen-bonding interactions, influencing crystallinity (as inferred from crystallography tools like SHELX ).
Biological Activity
Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a quinoxaline moiety and a benzothiophene backbone. The presence of a sulfonamide group is significant for its biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit HIV replication in cell lines without inducing cytotoxicity. A notable study demonstrated that a related compound significantly suppressed HIV replication at concentrations as low as 5 µM without adversely affecting cell viability .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for pathogen survival.
- Interference with Nucleic Acid Synthesis : Compounds with a quinoxaline structure can disrupt nucleic acid synthesis in bacteria and viruses.
- Cellular Uptake Mechanisms : The lipophilicity of the benzothiophene component may facilitate cellular uptake.
Case Studies and Research Findings
Q & A
Q. What are the key functional groups and structural motifs in this compound, and how do they influence its chemical reactivity?
The compound contains a benzothiophene core fused with a tetrahydroquinoxaline moiety, a benzenesulfonamide group, and an ethyl carboxylate ester. The benzothiophene and quinoxaline rings contribute to π-π stacking interactions, while the sulfonamide group enhances solubility and potential hydrogen-bonding capabilities. The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids) .
Methodological Insight:
- Use spectroscopic techniques (e.g., NMR, IR) to confirm functional groups.
- Computational modeling (DFT) can predict electronic effects and reactive sites .
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
Synthesis typically involves:
- Preparation of the benzothiophene-3-carboxylate core via cyclization of thiourea derivatives with α,β-unsaturated esters.
- Introduction of the quinoxaline-sulfonamide moiety via nucleophilic substitution or Buchwald-Hartwig amination.
- Final esterification to stabilize the carboxylate group .
Key intermediates:
- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.
- 3-(Benzenesulfonamido)quinoxalin-2-amine .
Q. How can researchers confirm the purity and identity of this compound?
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy : H/C NMR for structural confirmation; HRMS for molecular weight validation.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages .
Advanced Research Questions
Q. What strategies can mitigate low yields during the coupling of the quinoxaline-sulfonamide moiety to the benzothiophene core?
- Optimize reaction conditions: Use Pd-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos for Buchwald-Hartwig amination.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature control: Reactions at 80–100°C reduce side-product formation .
Data Contradiction Analysis:
- If yields remain low, assess competing pathways (e.g., decomposition of sulfonamide under basic conditions) via LC-MS monitoring .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Derivatization : Modify the ester group (e.g., hydrolyze to carboxylic acid, replace with amides) to alter lipophilicity.
- Functional Group Swapping : Replace benzenesulfonamide with pyridine- or thiophene-sulfonamides to evaluate binding affinity changes.
- Assays : Test derivatives in enzymatic (e.g., kinase inhibition) or cellular (e.g., anti-inflammatory cytokine profiling) models .
Example Workflow:
- Synthesize 10–15 analogs with systematic modifications.
- Screen against target proteins (e.g., COX-2, TNF-α) using SPR or fluorescence polarization.
- Corrogate activity trends with computational docking (AutoDock Vina) .
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?
- Molecular Docking : Identify binding poses in protein active sites (e.g., using PDB ID 1CX2 for COX-2).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties .
Validation:
Q. How can researchers resolve contradictory data in solubility and stability profiles?
- Solubility : Test in buffered solutions (PBS, pH 7.4) and DMSO. Use shake-flask method with UV-Vis quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC.
- If discrepancies persist, evaluate polymorphic forms via XRPD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
